molecular formula C5H4O4 B13732365 2-hydroxy-4-oxocyclobutene-1-carboxylic acid

2-hydroxy-4-oxocyclobutene-1-carboxylic acid

Katalognummer: B13732365
Molekulargewicht: 128.08 g/mol
InChI-Schlüssel: OBQWRBLRZDXOLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-oxocyclobutene-1-carboxylic acid is a unique organic compound characterized by its four-membered cyclobutene ring with a hydroxyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-oxocyclobutene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrolysis of the corresponding ester using an acidic medium, such as a 2.8 M solution of hydrochloric acid in acetic acid with low water content . This method ensures the formation of the desired carboxylic acid with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrolysis of esters or other suitable precursors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-oxocyclobutene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-oxo-4-oxocyclobutene-1-carboxylic acid.

    Reduction: Formation of 2-hydroxy-4-hydroxycyclobutene-1-carboxylic acid.

    Substitution: Formation of 2-chloro-4-oxocyclobutene-1-carboxylic acid or similar derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-oxocyclobutene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-hydroxy-4-oxocyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its four-membered cyclobutene ring, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C5H4O4

Molekulargewicht

128.08 g/mol

IUPAC-Name

2-hydroxy-4-oxocyclobutene-1-carboxylic acid

InChI

InChI=1S/C5H4O4/c6-2-1-3(7)4(2)5(8)9/h6H,1H2,(H,8,9)

InChI-Schlüssel

OBQWRBLRZDXOLQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(=C(C1=O)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.